Rotigotine is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. It is marketed under the brand names Neupro and Leganto, and is available as a transdermal patch that delivers a continuous dose of the drug over 24 hours. The chemical structure of rotigotine is represented by the formula and it has an average molecular weight of 315.48 g/mol. Its IUPAC name is (6S)-6-(propyl(2-(2-thienyl)ethyl)amino)-5,6,7,8-tetrahydro-1-naphthalenol .
Rotigotine acts as a dopamine agonist, mimicking the effects of dopamine in the brain. It primarily targets D2 and D3 dopamine receptors, located in the striatum, a region involved in motor control. By stimulating these receptors, rotigotine improves dopamine signaling, leading to better control of movement and a reduction in Parkinson's disease symptoms [].
Rotigotine undergoes extensive metabolism primarily in the liver through cytochrome P450 enzymes, leading to various metabolites including sulfate and glucuronide conjugates. The predominant metabolic pathways involve N-dealkylation and conjugation, with less than 1% of the unchanged drug excreted in urine. The metabolic profile indicates that multiple cytochrome P450 isoenzymes are involved in its biotransformation, which can affect its pharmacokinetics .
Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), exhibiting the highest affinity for the D3 receptor. It also shows antagonist activity at α-2 adrenergic receptors and partial agonist activity at 5-HT1A receptors. This broad receptor activity contributes to its efficacy in treating motor symptoms associated with Parkinson's disease and may also provide antidepressant effects .
Receptor Type | Affinity (K_i in nM) |
---|---|
D1 | 83 |
D2 | 13.5 |
D3 | 0.71 |
D4 | 3.9 |
D5 | 5.4 |
The specific details of these synthetic routes are proprietary but generally involve standard organic chemistry techniques such as alkylation, reduction, and purification .
Rotigotine is primarily indicated for:
Additionally, due to its action on various neurotransmitter systems, rotigotine has been explored for potential use in treating depression and other mood disorders .
Rotigotine has several notable interactions:
Several compounds exhibit similar pharmacological profiles to rotigotine, particularly other dopamine agonists used for Parkinson's disease:
Compound Name | Type | Receptor Selectivity | Unique Features |
---|---|---|---|
Pramipexole | Non-ergoline | D2 selective | Higher specificity for D2 receptors |
Ropinirole | Non-ergoline | D2 selective | Administered orally |
Apomorphine | Non-ergoline | D1/D2 agonist | Rapid onset of action; injectable form |
Pergolide | Ergot-derived | Mixed receptor activity | Withdrawn due to safety concerns |
Rotigotine's unique delivery system via a transdermal patch allows for stable plasma concentrations and reduced side effects associated with gastrointestinal absorption, distinguishing it from others in its class .
The conventional synthesis of rotigotine follows a multi-step process beginning with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene (compound 2). This process has been refined over time to overcome various challenges, particularly related to enantiomeric purity and scalability.
The patented synthesis pathway comprises several key steps:
The synthetic process is notably distinguished by two key features compared to prior methods: it proceeds through phenol amine 6 and incorporates the 2-thienylethyl chain at the nitrogen of compound 6 via reductive amination using the 2-thienylacetic acid-sodium boron hydride complex in toluene.
A detailed laboratory-scale synthesis procedure is outlined below:
Step 1—Preparation of Rotigotine:
2-N-Propyl-5-hydroxy tetraline hydrobromide (compound 5, 19 g) is finely ground and suspended in 100 mL of water with 200 mL of dichloromethane. K₂CO₃ (200 mL, 20% aqueous solution) is added with stirring at 5-10°C. After extraction and processing, an oily residue of free amine is obtained.
In a separate flask, 56 g of 2-thienylacetic acid is dissolved in 125 mL of toluene and combined with sodium borohydride (4.8 g) added incrementally to maintain temperature at 20-25°C. After one hour, the free amine (13.6 g) is added, and the solution is heated to 80-90°C under nitrogen for approximately 8 hours. Following reaction completion, the mixture undergoes several extraction and processing steps, ultimately yielding rotigotine as a colorless oil with 80% yield.
Step 2—Preparation of Rotigotine Hydrochloride:
The rotigotine oil is dissolved in ethanol (100 mL), combined with 1.5 equivalents of 37% HCl, and evaporated to dryness under reduced pressure.
Step 3—Preparation of Rotigotine Hydrochloride Polymorphs:
Different crystallization methods yield distinct polymorphic forms:
Stage | Reagents | Conditions | Yield (%) |
---|---|---|---|
Demethylation | 48% HBr | Reflux | Not specified |
Free base liberation | K₂CO₃ (20% aq.) | 5-10°C | Not specified |
Reductive amination | 2-thienylacetic acid, NaBH₄, toluene | 80-90°C, 8h, N₂ | 80 |
HCl salt formation | 37% HCl, ethanol | Room temperature | Not specified |
Form A crystallization | Ethanol/ethyl acetate | Reflux to RT | 70 |
Form B crystallization | Ethanol/hexane | 60°C to RT | 94 |
Recent advances in biocatalysis have led to the development of chemoenzymatic methods for rotigotine synthesis. Notably, researchers have reported an innovative approach using imine reductase (IRED) enzymes for the stereoselective synthesis of the key intermediate.
A cutting-edge chemoenzymatic synthesis employing an IR-36-M5 mutant has been developed, focusing on residues that directly contact the 2-tetralone moiety. Through structure-guided semi-rational design, researchers created a double-mutant (F260W/M147Y) that demonstrated excellent isolated yield and S-stereoselectivity exceeding 99% for 2-aminotetralin synthesis. This approach represents a significant advancement in the enantioselective synthesis of rotigotine through enzymatic reductive amination as the key step.
The enzymatic process offers several advantages over traditional chemical methods:
The large-scale application of this method involves a shake flask fermentation of the M5-F260W-M147Y mutant, followed by an enzymatic catalytic reaction. For milligram-scale synthesis, a 10 mL enzymatic reaction is performed using 1 mM NADP+ (7.43 mg) and cell-free extract (10 g/L wet cell weight). The reaction is scaled up for larger production using sodium phosphate buffer (100 mM, pH 7.0), with reactions running for 24 hours at 30°C with 200 rpm shaking. After acidification, filtration, and extraction processes, the crude products are purified by silica gel column chromatography to give the final product with 72% yield as a dark brown oil.
A shorter synthesis pathway has also been reported starting from 5-methoxy-2-tetralone, which can be synthesized either via [4+2] cycloaddition of in situ generated methoxyaryne from its precursor aryl triflate with benzyloxybutadiene, or from 4-methoxyindanone via ring expansion using trimethylsilyldiazomethane. This approach significantly reduces the number of synthetic steps required to produce rotigotine.
Approach | Key Steps | Catalysts/Reagents | Stereoselectivity | Yield (%) |
---|---|---|---|---|
IR-36-M5 mutant | Enzymatic reductive amination | F260W/M147Y double-mutant | >99% (S) | 72 |
Short synthesis | [4+2] cycloaddition followed by two steps | Methoxyaryne/benzyloxybutadiene | Not specified | Not specified |
The industrial production of rotigotine faces several challenges, with crystallization being a particularly significant issue. The appearance of a more stable and less soluble polymorph in 2008 led to a product recall with substantial economic consequences.
Rotigotine was originally known to exist in only one polymorphic form since 1985. However, in 2008, a thermodynamically more stable and significantly less soluble polymorph appeared, leading to batch recalls and considerable economic and public health implications. Computational crystal structure prediction methods have since revealed this late-appearing polymorph and predicted a third crystalline form with thermodynamic stability between forms I and II.
The crystallization issue extends to the transdermal delivery system, where crystal formation in the marketed patches appeared as early as after manufacture in some cases, with extensive crystallization occurring over time. The FDA noted: "The use of [redacted] in the manufacture of the drug product clearly does not satisfactorily limit the potential for crystallization, and your attempts to [redacted] have been unsuccessful".
To address crystallization issues, researchers have investigated various crystal inhibition strategies:
Polymer-based stabilization: Studies have shown that polymers such as Soluplus and Soluplus-TPGS can effectively prevent the crystallization of rotigotine in transdermal patches, even at high drug concentrations (80% w/w) after 90 days of storage (25°C ± 2°C, RH 60% ± 5%).
Molecular interactions: Molecular docking analysis has explored intermolecular interaction mechanisms between different polymers and rotigotine. The intermolecular binding energy of ROT-Soluplus-TPGS was found to be -5.3 kcal/mol, indicating an effective ability to inhibit crystallization.
Novel delivery systems: Researchers have developed a hybrid system combining silicon adhesive with microspheres containing the drug to provide zero-order release kinetics for rotigotine. The optimized transdermal formulation comprised 80 mg of silicon adhesive with 2.5 mg of rotigotine along with 20.1 mg of microspheres containing 2 mg of additional drug.
Crystal Inhibitor | Effectiveness at 80% w/w drug content | Storage Conditions | Observation Period |
---|---|---|---|
None (control) | Crystal formation observed | 25°C ± 2°C, RH 60% ± 5% | <30 days |
Poloxamer 188 | Crystal formation observed | 25°C ± 2°C, RH 60% ± 5% | <90 days |
Soluplus | No crystal formation | 25°C ± 2°C, RH 60% ± 5% | 90 days |
Soluplus-TPGS | No crystal formation | 25°C ± 2°C, RH 60% ± 5% | 90 days |
The development of reliable analytical methods is crucial for quality control during manufacturing. A stability-indicating RP-HPLC method has been developed and validated for rotigotine estimation in pharmaceutical dosage forms. This method utilizes a BDS C-8 column with an isocratic mobile phase composed of 0.01N potassium dihydrogen orthophosphate (pH adjusted to 4.8) and acetonitrile (45:55 v/v) at a flow rate of 1 mL/min. The method showed excellent linearity in the range of 10-60 μg/mL with a correlation coefficient (r²) greater than 0.998, and good accuracy with mean recovery of 100.48%.
Validation Parameter | Results for Rotigotine |
---|---|
System Suitability - Theoretical Plates | 3999 |
System Suitability - Tailing Factor | 1.58 |
Retention Time | 2.6 min |
Mean Area | 3072763 |
% RSD | 0.5 |
Linearity Range | 10-60 μg/mL |
Correlation Coefficient (r²) | 0.999 |
Accuracy (Mean Recovery %) | 100.48% |
Precision (% RSD) | 0.59 |
Rotigotine functions as a full agonist at all dopamine receptor subtypes (D1–D5), with preferential binding to the D3 receptor. Structural analyses demonstrate that its primary amine group forms a salt bridge with the conserved aspartate residue (D3.32) in the orthosteric binding pocket (OBP) of dopamine receptors [4] [5]. This interaction anchors the molecule, while its tetrahydronaphthalene moiety engages hydrophobic residues (I3.33, F6.51, F6.52) in transmembrane helices 3 and 6 [4]. The thiophene group extends into an extended binding pocket (EBP), where it interacts with residues such as W6.48 and Y7.43, stabilizing the active receptor conformation [4].
Comparative studies highlight rotigotine’s subtype-specific affinity gradients:
Cryo-EM structures of rotigotine-bound receptors reveal that D3 receptor activation involves a 2.1 Å inward shift of transmembrane helix 6 (TM6), facilitating G-protein coupling [4]. In contrast, D2 receptors exhibit a more open extracellular vestibule, reducing agonist efficacy [5].
Table 1: Rotigotine Binding Affinities and Key Receptor Interactions
Receptor | Binding Affinity (Ki, nM) | Critical Residues | Interaction Type |
---|---|---|---|
D3 | 0.7 | D3.32, H6.55 | Ionic, H-bond |
D2 | 15 | D3.32, W6.48 | Ionic, hydrophobic |
D1 | 50 | D3.32, S5.42 | Ionic, H-bond |
Computational docking simulations corroborate rotigotine’s preference for D3 receptors. The molecule adopts a U-shaped conformation in the OBP, with its hydroxyl group forming a hydrogen bond network involving S5.42 and N6.55 in D1/D5 receptors [4]. In D3 receptors, this hydroxyl group instead interacts with H6.55, enhancing binding stability by 3.2 kcal/mol compared to D2 receptors [5].
Mutagenesis studies quantify residue contributions:
Free energy perturbation calculations reveal that rotigotine’s thiophene group contributes 40% of total binding energy in D3 receptors versus 25% in D2 receptors [5]. This differential stabilization explains its subtype selectivity.
Rotigotine exhibits polypharmacology through off-target interactions:
Irritant;Health Hazard